(R)-2-(1-Aminopropyl)-5-chlorophenol
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Overview
Description
®-2-(1-Aminopropyl)-5-chlorophenol is a chiral compound with a phenolic structure, featuring an amino group and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)-5-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position on the benzene ring.
Amination: The chlorinated phenol is then subjected to amination, where an amino group is introduced at the appropriate position.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(1-Aminopropyl)-5-chlorophenol may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reagents are employed to ensure the selective formation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminopropyl)-5-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
®-2-(1-Aminopropyl)-5-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminopropyl)-5-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenolic group can participate in redox reactions. The chlorine atom may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Aminopropylphosphonic acid
- ®-1-Aminopropylboronic acid
Comparison
®-2-(1-Aminopropyl)-5-chlorophenol is unique due to the presence of both an amino group and a chlorine atom on the phenolic ring. This combination imparts distinct chemical and biological properties compared to similar compounds like ®-1-Aminopropylphosphonic acid and ®-1-Aminopropylboronic acid, which lack the phenolic structure and chlorine atom.
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-[(1R)-1-aminopropyl]-5-chlorophenol |
InChI |
InChI=1S/C9H12ClNO/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1 |
InChI Key |
SAWOZUQBXATNQE-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1)Cl)O)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)O)N |
Origin of Product |
United States |
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